
5-Butyl-5-methylnona-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-methylnona-2,7-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-methylnona-2,7-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes .
For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed. This is followed by elimination reactions to form the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-5-methylnona-2,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS) for halogenation
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
5-Butyl-5-methylnona-2,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-methylnona-2,7-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in reactions like the Diels-Alder reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
2,4-Hexadiene: A diene with a similar structure but different substituents.
Uniqueness
5-Butyl-5-methylnona-2,7-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific positioning of double bonds make it different from simpler dienes like 1,3-butadiene and isoprene .
Propriétés
Numéro CAS |
57217-03-5 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
5-butyl-5-methylnona-2,7-diene |
InChI |
InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3 |
Clé InChI |
HPZWKHWCGLFEHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC=CC)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
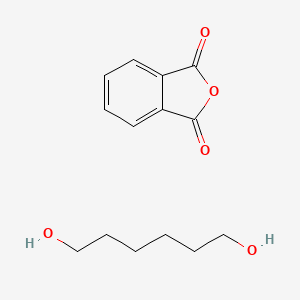
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
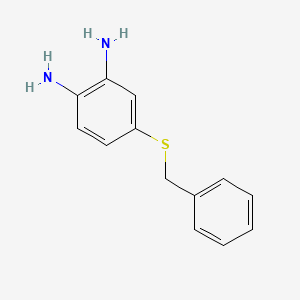
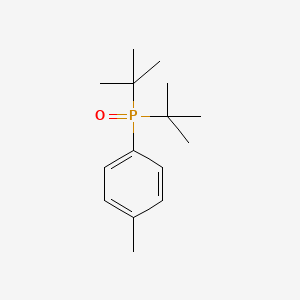

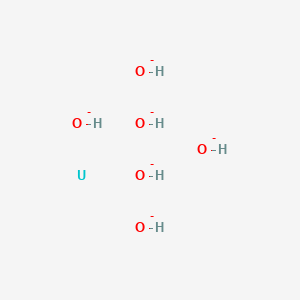
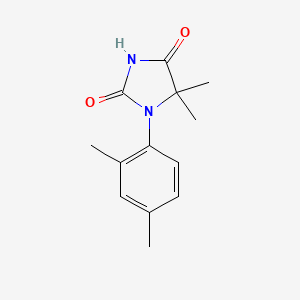


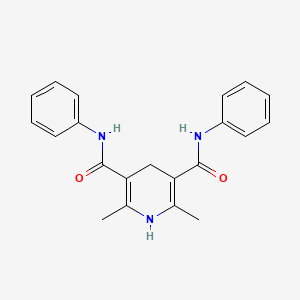
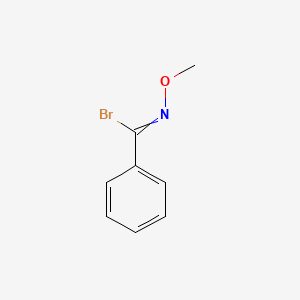
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
